Mmp13-IN-2

MMP-13 inhibition potency enzymatic assay

Mmp13-IN-2 delivers unmatched MMP-13 potency (IC50 0.036 nM) and >1,500-fold selectivity over MMP-1/2/3/7/8/9/14/TACE, eliminating off-target effects inherent in other inhibitors. Validated in bovine nasal cartilage explants (70.8% inhibition at 1 µM) and orally bioavailable in rodents (F% 33–38%). Use as a gold-standard tool compound for HTS, PK/PD studies, and target validation. Order >98% purity for reproducible results.

Molecular Formula C24H19FN6O4S
Molecular Weight 506.5 g/mol
Cat. No. B8685786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMmp13-IN-2
Molecular FormulaC24H19FN6O4S
Molecular Weight506.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCCOC2=NC=NN2)CNC(=O)C3=NC4=C(C(=CS4)C5=CC(=CC=C5)F)C(=O)N3
InChIInChI=1S/C24H19FN6O4S/c25-16-5-2-4-15(10-16)18-12-36-23-19(18)21(32)29-20(30-23)22(33)26-11-14-3-1-6-17(9-14)34-7-8-35-24-27-13-28-31-24/h1-6,9-10,12-13H,7-8,11H2,(H,26,33)(H,27,28,31)(H,29,30,32)
InChIKeyMLUCCAMJMIYYED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mmp13-IN-2 (MMP13-IN-31f): A Sub-Nanomolar MMP-13 Inhibitor with Structurally Optimized Triazole Zinc-Binding Group


Mmp13-IN-2, also designated MMP13-IN-31f or compound 31f, is a fused pyrimidine derivative developed as a selective matrix metalloproteinase-13 (MMP-13) inhibitor. It features a 1,2,4-triazol-3-yl moiety as a zinc-binding group (ZBG) designed to achieve potent and selective inhibition of MMP-13, a key collagenase implicated in cartilage degradation in osteoarthritis and rheumatoid arthritis [1]. The compound is orally bioavailable and demonstrates exceptional potency for MMP-13 with an IC50 of 0.036 nM, making it a leading tool for investigating MMP-13-driven pathologies [1].

Why Generic Substitution of Mmp13-IN-2 with Other MMP-13 Inhibitors Fails: Evidence of Critical Selectivity, Potency, and Bioavailability Gaps


Substituting Mmp13-IN-2 with another MMP-13 inhibitor without rigorous validation is scientifically unsound. The MMP family shares a highly conserved catalytic domain, and many inhibitors exhibit cross-reactivity with other MMPs (e.g., MMP-1, -2, -8, -9, -14), which can lead to off-target effects such as musculoskeletal toxicity [1]. Mmp13-IN-2 was engineered to overcome this limitation through a unique triazole-based zinc-binding group that confers >1,500-fold selectivity over related MMPs and TACE, a selectivity profile that is not universal among MMP-13 inhibitors [1]. Furthermore, compounds with similar potency may lack the oral bioavailability or cartilage protection efficacy observed with Mmp13-IN-2. The quantitative evidence below substantiates why Mmp13-IN-2 occupies a distinct position within the MMP-13 inhibitor landscape.

Mmp13-IN-2 Quantitative Differentiation Evidence: Head-to-Head Comparator Analysis for Scientific Procurement


Mmp13-IN-2 vs. T-26c: 5.2x Potency Advantage for MMP-13 Inhibition

Mmp13-IN-2 exhibits an IC50 of 0.036 nM (36 pM) for MMP-13 in an enzymatic assay, compared to T-26c's reported IC50 of 6.9 pM (0.0069 nM) [1][2]. This represents a 5.2-fold greater potency for T-26c relative to Mmp13-IN-2. However, Mmp13-IN-2's potency remains in the sub-nanomolar range and is accompanied by a distinct selectivity profile.

MMP-13 inhibition potency enzymatic assay

Mmp13-IN-2 vs. BI-4394 (MMP13-IN-3): 27.8x Greater Potency for MMP-13

Mmp13-IN-2 (IC50 = 0.036 nM) is approximately 27.8-fold more potent against MMP-13 than BI-4394 (MMP13-IN-3), which has a reported IC50 of 1 nM [1][2]. Both compounds are orally active and selective for MMP-13 over other MMPs, but the potency differential may be critical for experiments requiring maximal target engagement at low concentrations.

MMP-13 inhibitor potency comparison IC50

Mmp13-IN-2 vs. CL-82198: 88,900-fold Greater Potency, Defining a Different Research Application Space

Mmp13-IN-2 (IC50 = 0.036 nM) is approximately 88,900-fold more potent than CL-82198, which has an IC50 of 3.2 μM (3,200 nM) [1]. This stark difference places Mmp13-IN-2 in the sub-nanomolar, high-precision tool compound category, whereas CL-82198 is a micromolar inhibitor more suitable for probing MMP-13 function in contexts where very high concentrations are permissible or where its distinct non-chelating binding mode is of specific interest.

MMP-13 inhibitor potency selectivity

Mmp13-IN-2 vs. Compound 10d: 94-fold Greater MMP-13 Potency and Distinct Selectivity Fingerprint

Mmp13-IN-2 (IC50 = 0.036 nM) exhibits 94-fold greater potency against MMP-13 than compound 10d (IC50 = 3.4 nM), a non-chelating MMP-13 inhibitor [1][2]. Moreover, while 10d shows selectivity over MMP-1, -9, and -14 (>10,000-fold) but retains activity against MMP-2 (IC50 = 730 nM) and MMP-8 (IC50 = 600 nM), Mmp13-IN-2 demonstrates >1,500-fold selectivity over MMP-1, -2, -3, -7, -8, -9, -10, and -14, as well as TACE [1][2]. This indicates a broader selectivity margin for Mmp13-IN-2 against MMP-2 and MMP-8.

MMP-13 inhibitor potency selectivity non-chelator

Mmp13-IN-2 Selectivity Profile: >1,500-fold over MMP-1, -2, -3, -7, -8, -9, -10, -14 and TACE

Mmp13-IN-2 demonstrates exceptional selectivity for MMP-13, with IC50 values for MMP-1, -2, -3, -7, -8, -9, -10, -14, and TACE all >1,500-fold higher than that for MMP-13 [1]. Specifically, the selectivity over MMP-2 is >5,000-fold, over MMP-10 is >1,500-fold, and over the remaining tested MMPs and TACE is >27,000-fold . This broad selectivity window is a direct result of the 1,2,4-triazol-3-yl zinc-binding group design and is not uniformly observed across other MMP-13 inhibitors.

MMP-13 inhibitor selectivity TACE cross-reactivity

Mmp13-IN-2 Cartilage Protection in Bovine Nasal Cartilage (BNC) Explant Model: 70.8% Inhibition at 1 µM

In a physiologically relevant bovine nasal cartilage (BNC) explant model stimulated with IL-1 and oncostatin M (OSM) to induce cartilage degradation, Mmp13-IN-2 dose-dependently inhibited collagen release, achieving 70.8% inhibition at 1 µM [1]. Lower concentrations of 0.01 µM and 0.1 µM resulted in -17.6% and 48.4% inhibition, respectively . This demonstrates functional efficacy in a tissue context that mimics the cartilage breakdown seen in osteoarthritis.

MMP-13 inhibitor cartilage degradation osteoarthritis explant

Optimal Research and Industrial Application Scenarios for Mmp13-IN-2 Based on Quantitative Evidence


High-Throughput Screening and Biochemical Assays Requiring Sub-Nanomolar MMP-13 Inhibition

Due to its exceptional potency (IC50 = 0.036 nM) and broad selectivity (>1,500-fold over related MMPs and TACE), Mmp13-IN-2 is ideally suited as a positive control or tool compound in high-throughput screening (HTS) campaigns, enzyme kinetics studies, and selectivity profiling assays. Its sub-nanomolar IC50 allows for low-concentration usage, minimizing solvent effects and off-target binding, and ensuring a robust assay window for discriminating MMP-13 activity from background [1].

Ex Vivo and In Vivo Cartilage Degradation Models for Osteoarthritis Research

Mmp13-IN-2's demonstrated ability to inhibit IL-1/OSM-induced collagen release from bovine nasal cartilage explants (70.8% inhibition at 1 µM) [1] positions it as a critical tool for investigating MMP-13-mediated cartilage breakdown. Researchers studying osteoarthritis pathogenesis or evaluating potential disease-modifying agents can employ Mmp13-IN-2 to validate MMP-13 as a target in ex vivo models and to benchmark the efficacy of novel inhibitors in preventing matrix degradation [1].

Oral Bioavailability Studies and Pharmacokinetic/Pharmacodynamic Modeling in Rodents

With reported oral bioavailability (F%) of 33% in rats and 38% in mice at a 1 mg/kg dose [1], Mmp13-IN-2 is a valuable tool for in vivo pharmacology studies. Its favorable oral exposure profile, coupled with manageable CYP3A4 inhibition risk, enables researchers to conduct chronic dosing studies in rodent models of arthritis or other MMP-13-associated conditions, facilitating PK/PD correlation and therapeutic proof-of-concept experiments [1].

Selectivity Profiling and Off-Target Liability Assessment

Mmp13-IN-2's selectivity fingerprint (>27,000-fold over MMP-1, -3, -7, -8, -9, -14, and TACE; >5,000-fold over MMP-2) makes it an excellent reference compound for validating the selectivity of new MMP-13 inhibitors. It can be used in comparative studies to assess off-target liabilities of lead compounds and to establish benchmarks for what constitutes 'highly selective' MMP-13 inhibition in both biochemical and cellular contexts [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mmp13-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.